Luteolin-4'-o-glucoside

Description

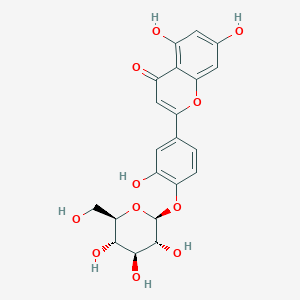

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

UHNXUSWGOJMEFO-QNDFHXLGSA-N |

SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Synonyms |

luteolin 4'-O-glucoside |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Luteolin-4'-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, antioxidant, anti-hyperuricemic, and anticancer properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. A significant portion of its activity is also attributed to its aglycone, luteolin, which is formed upon hydrolysis.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling cascades.

-

Inhibition of Interleukin-5 (IL-5): A key mechanism of its anti-inflammatory action is the direct inhibition of IL-5, a critical cytokine in the maturation, recruitment, and survival of eosinophils, which are implicated in allergic inflammation. This compound has been shown to inhibit IL-5 bioactivity with a half-maximal inhibitory concentration (IC50) of 3.7 μM[1].

-

Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin and its glycosides have been shown to inhibit the activation of NF-κB. This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to the downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6.

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Luteolin has been observed to suppress the phosphorylation of ERK1/2, a key component of the MAPK pathway, thereby inhibiting downstream inflammatory responses.

Antioxidant Activity

This compound and luteolin contribute to cellular antioxidant defense through both direct and indirect mechanisms.

-

Direct Radical Scavenging: The flavonoid structure of luteolin allows it to directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

-

Activation of the Nrf2 Pathway: A key indirect antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Luteolin and its glycosides induce the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), enhancing the cell's capacity to combat oxidative stress.

Anti-hyperuricemic and Anti-gout Activity

This compound has demonstrated efficacy in preclinical models of hyperuricemia and gout, primarily through its inhibitory effect on a key enzyme in purine metabolism.

-

Inhibition of Xanthine Oxidase (XO): Xanthine oxidase is the enzyme responsible for the final two steps of purine metabolism, leading to the production of uric acid. Luteolin has been identified as a competitive inhibitor of xanthine oxidase, thereby reducing the production of uric acid.

Anticancer Activity

Data Presentation

The following tables summarize the available quantitative data on the inhibitory activities of this compound and its aglycone, luteolin.

| Target | Compound | Activity | Value | Reference |

| Interleukin-5 (IL-5) | This compound | Inhibition (IC50) | 3.7 µM | [1] |

| Enzyme | Compound | Inhibition Type | Kinetic Parameter (Ki) | Reference |

| Xanthine Oxidase | Luteolin | Competitive | 1.9 ± 0.7 μM |

Note: While this compound is reported to have cytotoxic activity against NCI-H929, U266, and OPM2 cell lines, specific IC50 values were not found in the reviewed literature.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation and viability of cancer cells.

-

Cell Lines: NCI-H929, U266, OPM2 (Multiple Myeloma).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Interleukin-5 (IL-5) Bioactivity Assay

This assay measures the inhibitory effect of a compound on the biological activity of IL-5, often using an IL-5-dependent cell line.

-

Cell Line: A cell line that proliferates in response to IL-5 (e.g., TF-1 cells).

-

Procedure:

-

Culture the IL-5-dependent cells in the presence of a suboptimal concentration of recombinant IL-5.

-

Add varying concentrations of this compound to the cell cultures.

-

Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Assess cell proliferation using a suitable method, such as the MTT assay or by measuring the incorporation of a radioactive tracer like [3H]-thymidine.

-

Calculate the percentage of inhibition of IL-5-induced proliferation and determine the IC50 value.

-

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

-

Enzyme: Purified xanthine oxidase.

-

Substrate: Xanthine.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and the test compound (this compound or luteolin) at various concentrations.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the formation of uric acid by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm) over time using a spectrophotometer.

-

Calculate the percentage of inhibition of xanthine oxidase activity and determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.

-

NF-κB Activation Assay (Reporter Gene Assay)

This assay quantifies the activation of the NF-κB signaling pathway.

-

Cell Line: A cell line transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Procedure:

-

Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS or TNF-α) in the presence or absence of this compound.

-

After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

-

Western Blot Analysis for MAPK Pathway

This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

-

Cell Line: Any relevant cell line (e.g., macrophages, cancer cells).

-

Procedure:

-

Treat cells with a stimulus (e.g., LPS) with or without pre-treatment with this compound.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38) and total MAPK proteins as loading controls.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system. A reduction in the phosphorylated protein levels indicates inhibition of the pathway.

-

Nrf2 Nuclear Translocation Assay

This assay determines the activation of the Nrf2 pathway by assessing the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Method 1: Immunofluorescence Microscopy:

-

Treat cells with this compound.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Increased nuclear fluorescence indicates Nrf2 activation.

-

-

Method 2: Western Blot of Nuclear and Cytoplasmic Fractions:

-

Treat cells with this compound.

-

Separate the nuclear and cytoplasmic fractions of the cells.

-

Perform Western blot analysis on both fractions using an anti-Nrf2 antibody. An increase in Nrf2 protein in the nuclear fraction indicates activation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: Signaling pathways modulated by this compound.

Caption: A typical experimental workflow for investigating this compound.

Conclusion

This compound is a promising natural compound with a well-defined, multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and purine metabolism provides a strong scientific basis for its potential therapeutic applications in a range of diseases. The detailed experimental protocols and summarized quantitative data provided in this guide are intended to facilitate further research into this compound and accelerate its translation from preclinical findings to potential clinical use. Further investigation into its anticancer properties, particularly the determination of specific IC50 values in relevant cancer cell lines, is a crucial next step in fully elucidating its therapeutic potential in oncology.

References

Luteolin-4'-o-glucoside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-o-glucoside, a flavonoid glycoside, is a naturally occurring bioactive compound that has garnered significant interest within the scientific community. As a derivative of luteolin, it is anticipated to possess a range of pharmacological properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information is tailored for professionals in research, and drug development, offering a foundation for further investigation and application of this promising phytochemical.

Natural Sources of this compound

This compound is found in a variety of plant species. While the aglycone, luteolin, is widespread, the specific 4'-o-glucoside conjugate has been definitively identified in a more select group of plants. The most prominent and well-documented source is the leaves of the olive tree (Olea europaea).

Primary Botanical Sources

-

Olea europaea L. (Olive) : The leaves of the olive tree are a rich and commercially viable source of this compound.[1] Numerous studies have confirmed its presence in various olive cultivars.

-

Leontodon saxatilis Lam. (Lesser Hawkbit) : This perennial plant has been reported to contain this compound.

-

Saussurea medusa Maxim. (Snow Lotus) : A high-altitude flowering plant used in traditional medicine, also identified as a source.

-

Kummerowia striata (Thunb.) Schindl. (Japanese Clover) : This legume is another confirmed natural source of the compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The most comprehensive quantitative data is available for Olea europaea.

| Plant Source | Plant Part | Cultivar(s) | Concentration (mg/g of fresh weight) | Reference |

| Olea europaea L. | Leaves & Drupes | Koroneiki, Lianolia Kerkyras, Mastoidis, Adramytini, Megaritiki, Gaidourelia, Kalamata, Konservolia, Chalkidiki | 0.07 - 1.60 | [2] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for flavonoid glycoside isolation, with a focus on Olea europaea leaves as the starting material.

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

2.2.1. Extraction

-

Objective: To extract crude phenolic compounds, including this compound, from the plant matrix.

-

Method: Ultrasound-Assisted Extraction (UAE)

-

Weigh 100 g of dried, powdered olive leaves.

-

Suspend the powder in 1 L of 70% (v/v) aqueous ethanol.

-

Place the suspension in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at 40°C.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue twice more.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

-

2.2.2. Fractionation

-

Objective: To partition the crude extract to enrich the flavonoid glycoside fraction.

-

Method: Liquid-Liquid Extraction

-

Dissolve the crude extract in 500 mL of distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Extract successively with n-hexane (3 x 500 mL) to remove non-polar compounds. Discard the n-hexane fractions.

-

Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure. This fraction will be enriched in flavonoid glycosides.

-

2.2.3. Column Chromatography

-

Objective: To separate this compound from other compounds in the enriched fraction.

-

Method: Sephadex LH-20 Gel Filtration Chromatography

-

Prepare a Sephadex LH-20 column (e.g., 5 cm diameter x 50 cm length) and equilibrate with methanol.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

-

Load the sample onto the column.

-

Elute the column with a gradient of methanol in water (e.g., starting with 20% methanol and gradually increasing to 100% methanol).

-

Collect fractions of 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1, v/v/v) and visualizing under UV light (365 nm).

-

Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

-

Concentrate the pooled fractions to dryness.

-

2.2.4. Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: To achieve high purity of this compound.

-

Method: Reversed-Phase HPLC

-

Dissolve the partially purified fraction from the Sephadex LH-20 column in the mobile phase.

-

Inject the solution onto a preparative C18 HPLC column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 15% acetonitrile, increasing to 30% over 40 minutes.

-

Monitor the elution at a wavelength of 350 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

-

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): For unambiguous structural elucidation.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the biological activities of the aglycone, luteolin, specific studies on this compound are less abundant. It is generally hypothesized that the glycoside acts as a pro-drug, being hydrolyzed to luteolin in vivo to exert its effects. The primary signaling pathways modulated by luteolin, and therefore potentially by this compound following metabolism, include the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Luteolin has been shown to inhibit this pathway in various cancer cell lines.

Caption: Luteolin's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Luteolin has been observed to modulate the MAPK cascade, often leading to the induction of apoptosis in cancer cells.[3]

Caption: Luteolin's modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Luteolin has demonstrated potent anti-inflammatory effects by inhibiting the activation of NF-κB.

Caption: Luteolin's inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a readily available flavonoid glycoside, with olive leaves being a particularly abundant source. The isolation and purification of this compound can be achieved through a combination of extraction and chromatographic techniques. While the biological activities of its aglycone, luteolin, are well-documented, further research is imperative to elucidate the specific pharmacological effects and mechanisms of action of this compound itself. Such studies will be crucial for its potential development as a therapeutic agent in the pharmaceutical and nutraceutical industries. Future investigations should focus on the direct interaction of this compound with cellular targets and its pharmacokinetic profile to better understand its therapeutic potential.

References

- 1. Innovative Extraction Technologies for Development of Functional Ingredients Based on Polyphenols from Olive Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Luteolin-4'-o-glucoside as an Interleukin-5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-5 (IL-5) is a critical cytokine that governs the maturation, recruitment, and survival of eosinophils, making it a key driver in the pathophysiology of eosinophil-associated inflammatory diseases such as allergic asthma.[1][2][3] The therapeutic targeting of IL-5 has proven to be a successful strategy in managing these conditions.[2][4] Luteolin-4'-o-glucoside (also known as Cynaroside), a naturally occurring flavone glycoside, has been identified as a potent inhibitor of IL-5 bioactivity.[1][5] This document provides a comprehensive technical overview of its inhibitory effects, supported by quantitative data, detailed experimental protocols, and illustrations of the relevant biological pathways. The data presented herein establishes this compound as a promising candidate for further investigation in the development of novel anti-inflammatory and anti-allergic therapies.

Introduction to Interleukin-5 and Eosinophilic Inflammation

Interleukin-5 is a hematopoietic cytokine produced primarily by T helper 2 (Th2) cells and group 2 innate lymphoid cells (ILC2s).[4] Its primary function is to regulate the lifecycle of eosinophils—a type of white blood cell implicated in allergic inflammation and host defense against parasites.[1][2] IL-5 stimulates the proliferation and differentiation of eosinophil precursors in the bone marrow, promotes their release into the bloodstream, and enhances their activation and survival at sites of inflammation.[3][4] Dysregulated or excessive IL-5 production leads to eosinophilia, a hallmark of numerous allergic conditions, including asthma, atopic dermatitis, and eosinophilic esophagitis.[2] Therefore, inhibiting the biological activity of IL-5 is a validated therapeutic approach to mitigate the effects of eosinophil-driven inflammation.

This compound: A Flavonoid Inhibitor

This compound is a flavonoid found in various medicinal plants, including Kummerowia striata.[1] Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including anti-oxidant and anti-inflammatory properties.[6][7] Luteolin, the aglycone of this glucoside, has been extensively studied for its ability to modulate key inflammatory signaling pathways, including those involving nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and signal transducer and activator of transcription 3 (STAT3).[8][9] Research has specifically identified this compound as a direct and potent inhibitor of IL-5 bioactivity, distinguishing it as a molecule of significant interest for therapeutic development.[1][5][10]

Quantitative Analysis of IL-5 Inhibition

The inhibitory effect of this compound on IL-5 bioactivity has been quantified in vitro. The compound demonstrates a clear dose-dependent relationship.

Dose-Dependent Inhibition of IL-5 Bioactivity

The efficacy of this compound was evaluated by its ability to inhibit the proliferation of an IL-5-dependent B-lymphocyte cell line. The results show a potent, concentration-dependent inhibitory effect.[1][5]

| Concentration (µM) | Inhibition of IL-5 Bioactivity (%) |

| 30 | 95% |

| 15 | 79% |

| 7.5 | 60% |

| 3.8 | 54% |

| 1.9 | 29% |

Data sourced from studies on IL-5-dependent cell lines.[1][5]

Comparative Potency Against Other Flavonoids

When compared to other structurally related flavonoids, this compound exhibits superior potency in inhibiting IL-5 bioactivity, as indicated by its significantly lower half-maximal inhibitory concentration (IC50) value.[1][5]

| Compound | IC50 (µM) |

| This compound | 3.7 |

| Cosmosiin | 14.2 |

| Apigenin | 16.4 |

| Luteolin | 18.7 |

| Quercimeritrin | 27.3 |

| Kaempferol | 30.0 |

IC50 values represent the concentration required to achieve 50% inhibition of IL-5 bioactivity.[1][5][10]

Mechanism of Action and Signaling Pathways

The IL-5 Signaling Cascade

IL-5 initiates its biological effects by binding to a specific receptor complex on the surface of eosinophils and B-cell progenitors. This complex consists of an alpha subunit (IL-5Rα) that confers binding specificity and a common beta subunit (βc) shared with the receptors for IL-3 and GM-CSF, which is responsible for signal transduction.[4][11] Binding of IL-5 leads to the activation of the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Activated STAT5 proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes essential for eosinophil survival, proliferation, and activation.

Proposed Inhibitory Mechanism of this compound

The experimental data indicate that this compound inhibits the bioactivity of IL-5 rather than its production.[1][5] This suggests that the compound interferes with the ability of IL-5 to successfully engage its receptor and initiate the downstream signaling cascade. The precise mechanism may involve direct binding to IL-5, thereby preventing its interaction with IL-5Rα, or allosteric modulation of the receptor complex itself. By blocking this initial step, all subsequent signaling events, including JAK-STAT activation, are prevented. This effectively neutralizes the pro-eosinophilic effects of IL-5.

References

- 1. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of interleukin-5 for the treatment of eosinophilic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What IL-5 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. magistralbr.caldic.com [magistralbr.caldic.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Luteolin-4'-o-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-4'-o-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways. The primary anti-inflammatory effects of this compound and its aglycone, luteolin, are mediated through the inhibition of key inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a significant reduction in the production of pro-inflammatory cytokines and mediators such as Interleukin-5 (IL-5), nitric oxide (NO), and prostaglandin E2 (PGE2). This document serves as a resource for researchers aiming to understand and harness the therapeutic potential of this compound in the development of novel anti-inflammatory agents.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways and suppressing the expression and activity of key inflammatory mediators. While much of the mechanistic work has been performed on its aglycone, luteolin, studies on various luteolin glycosides, including this compound and the closely related Luteolin-7-O-glucoside, reveal a consistent pattern of activity. The glycosidic form is known to be partly absorbed and remain biologically active, while also being hydrolyzed by gut bacteria into the potent aglycone, luteolin.[1]

Inhibition of Pro-inflammatory Mediators

A primary mechanism of this compound is the inhibition of pro-inflammatory cytokines and enzymes responsible for synthesizing inflammatory molecules.

-

Interleukin-5 (IL-5): this compound is a potent inhibitor of IL-5, a key cytokine in eosinophilia-associated allergic inflammation.[2] Its ability to suppress IL-5 bioactivity is significantly higher than that of its own aglycone, luteolin, and other related flavonoids.[2]

-

iNOS and COX-2: The aglycone, luteolin, and its glycosides effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This action reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two critical mediators in the inflammatory response.[4][5] The inhibition is attributed to the suppression of iNOS and COX-2 protein expression rather than direct enzymatic inhibition.[4]

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Luteolin and its glycosides significantly inhibit the production and expression of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in various inflammatory models.[3][6][7]

Modulation of Key Signaling Pathways

The regulation of inflammatory gene expression is controlled by upstream signaling pathways, which are primary targets for this compound and its derivatives.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] Luteolin glycosides have been shown to impede NF-κB activation.[7][9] The aglycone, luteolin, achieves this by blocking the degradation of the inhibitory protein IκB-α, which prevents the nuclear translocation of the active NF-κB p65 subunit.[3] This blockade halts the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[3][8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[10][11] Luteolin and its glycosides have been shown to inhibit the phosphorylation, and thus activation, of p38 and JNK.[1] This inhibition contributes to the downstream suppression of transcription factors like AP-1 and subsequent inflammatory gene expression.[12][13]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is an important upstream regulator of NF-κB activation.[9] Both luteolin and its glycosides inhibit the phosphorylation of Akt in a dose-dependent manner, disrupting the signal transmission that leads to inflammation.[9]

Quantitative Bioactivity Data

The anti-inflammatory potency of this compound has been quantified in several studies. The data is summarized in the tables below for clear comparison.

Table 1: IC50 Values of this compound and Related Flavonoids on IL-5 Bioactivity

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| This compound | 3.7 | [2][14] |

| Cosmosiin | 14.2 | [2] |

| Apigenin | 16.4 | [2] |

| Luteolin | 18.7 | [2] |

| Quercimeritrin | 27.3 | [2] |

| Kaempferol | 30.0 |[2] |

Data from a study measuring the inhibition of Interleukin-5 bioactivity.

Table 2: Dose-Dependent Inhibition of IL-5 Bioactivity by this compound

| Concentration (µM) | Inhibition (%) | Reference |

|---|---|---|

| 30.0 | 95 | [2] |

| 15.0 | 79 | [2] |

| 7.5 | 60 | [2] |

| 3.8 | 54 | [2] |

| 1.9 | 29 |[2] |

Data from a study measuring the inhibition of Interleukin-5 bioactivity.

Table 3: Comparative IC50 Values for NO and PGE2 Inhibition (Luteolin vs. Luteolin-7-O-glucoside)

| Compound | IC50 for NO Inhibition (µM) | IC50 for PGE2 Inhibition (µM) | Reference |

|---|---|---|---|

| Luteolin | 13.9 | 7.4 | [5] |

| Luteolin-7-O-glucoside | 22.7 | 15.0 |[5] |

This table provides context, showing that the aglycone (luteolin) is generally more potent than its glycoside form in inhibiting NO and PGE2 in LPS-stimulated RAW 264.7 cells.[5]

Key Experimental Protocols

The following protocols outline the standard methodologies used to evaluate the anti-inflammatory properties of this compound in vitro.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the general workflow for assessing the effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[15]

-

Cell Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability/Griess assays, 24-well for ELISA, 6-well for Western blot/RT-PCR) and allowed to adhere for 12-24 hours.[15]

-

Treatment: The culture medium is replaced with fresh medium. Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.[15][16]

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubating for a specified period (e.g., 18-24 hours).[15][16]

-

Sample Collection: After incubation, the cell culture supernatant is collected for analysis of NO, PGE2, and cytokines. The cell lysates are harvested for Western blot or RT-PCR analysis.

References

- 1. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luteolin and luteolin-7-O-glucoside from dandelion flower suppress iNOS and COX-2 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]

- 8. Protective effect of luteolin against chemical and natural toxicants by targeting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. anti-inflammatory-effects-of-luteolin-a-review-of-in-vitro-in-vivo-and-in-silico-studies - Ask this paper | Bohrium [bohrium.com]

- 13. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Luteolin-4'-O-glucoside in Traditional Chinese Medicine: A Technical Guide

Introduction

Luteolin-4'-O-glucoside, a flavonoid O-glycoside, is a significant bioactive compound found in various plants, including several used in Traditional Chinese Medicine (TCM). It is a glycosylated form of luteolin, where a glucose molecule is attached at the 4'-hydroxyl group of the luteolin aglycone. This structural modification influences its solubility, bioavailability, and metabolic fate. In TCM, herbs containing this compound have been used for centuries to address a range of ailments. Modern pharmacological research is now elucidating the molecular mechanisms behind these traditional applications, revealing a spectrum of activities including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This guide provides an in-depth technical overview of this compound, focusing on its role in TCM, its pharmacological properties, and the experimental methodologies used to investigate its effects.

Presence and Traditional Uses in TCM

While not documented as an isolated compound in classical TCM texts, this compound is a key constituent of several medicinal plants with a long history of use. The therapeutic actions of these herbs in TCM often correlate with the scientifically validated properties of this flavonoid.

-

Gnaphalium affine D. Don (鼠麴草, Shǔ Qū Cǎo): In TCM, this herb is used to treat coughs, resolve phlegm, and alleviate rheumatic pain. It is considered a folk medicine for managing conditions like hyperuricemia and gout.

-

Elsholtzia rugulosa Hemsl. (香薷, Xiāng Rú): Traditionally used to induce sweating, relieve summer-heat, and resolve dampness.

-

Cuminum cyminum L. (孜然, Zī Rán): Used in TCM to warm the middle jiao, disperse cold, and alleviate pain, particularly in the digestive system.

-

Arachis hypogaea L. (Peanut Shell, 花生殼, Huā Shēng Ké): The shell of the peanut, often considered a waste product, is a rich source of luteolin and its glycosides. While not a mainstream TCM herb, its extracts are explored for their health benefits.

-

Kummerowia striata Thunb.: This plant has been identified as a source of this compound with potent anti-inflammatory properties.

-

Lonicera japonica (Honeysuckle, 金銀花, Jīn Yín Huā): A major herb in TCM for clearing heat and resolving toxicity, known to contain luteolin.

The traditional applications of these herbs, such as clearing heat and resolving inflammation, align with the potent anti-inflammatory and antioxidant activities of this compound demonstrated in modern research.

Pharmacological Activities and Molecular Mechanisms

This compound and its aglycone, luteolin, exhibit a wide range of pharmacological effects by modulating key cellular signaling pathways.

Anti-inflammatory and Anti-Allergic Activity

This compound demonstrates significant anti-inflammatory effects. It has been shown to be a potent inhibitor of Interleukin-5 (IL-5), a key cytokine in eosinophil-associated allergic inflammation. It also alleviates inflammation in models of acute gouty arthritis by reducing the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). The underlying mechanisms for luteolin and its glycosides involve the downregulation of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-hyperuricemic Activity

This compound has demonstrated significant potential in managing hyperuricemia and gout. It exerts its effects through a dual mechanism: inhibiting xanthine oxidase (XO), the key enzyme in uric acid production, and downregulating the expression of renal urate transporter 1 (mURAT1), which is responsible for the reabsorption of uric acid in the kidneys. This combined action leads to both decreased production and increased excretion of uric acid.

Caption: Dual anti-hyperuricemic action of this compound.

Antioxidant Activity

Luteolin and its glycosides are potent antioxidants. Their activity stems from their chemical structure, which allows them to scavenge reactive oxygen species (ROS). Beyond direct scavenging, they also enhance the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1), which play a crucial role in cellular protection against oxidative stress.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Anticancer Activity

This compound and its aglycone exhibit anticancer properties against various cancer cell lines. Their mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: Activating intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Modulation of Signaling Pathways: Inhibiting pro-survival pathways like PI3K/Akt and STAT3.

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of this compound and related flavonoids.

Table 1: Inhibitory Activity on Interleukin-5 (IL-5)

| Compound | IC₅₀ (µM) |

| This compound | 3.7 |

| Cosmosiin | 14.2 |

| Apigenin | 16.4 |

| Luteolin | 18.7 |

| Quercimeritrin | 27.3 |

| Kaempferol | 30.0 |

Table 2: Effects on Hyperuricemia and Gouty Arthritis Model in Mice

| Treatment Group (50 mg/kg) | Serum Uric Acid (µmol/L) | Paw Swelling (mm) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) |

| Model Control | 285.6 ± 21.3 | 1.85 ± 0.12 | 215.4 ± 18.7 | 158.2 ± 15.1 |

| Luteolin | 152.4 ± 15.8 | 1.21 ± 0.09 | 123.6 ± 11.5 | 95.3 ± 9.8 |

| This compound | 178.9 ± 17.2 | 1.35 ± 0.11 | 148.7 ± 13.2 | 112.6 ± 10.4 |

| Allopurinol (5 mg/kg) | 135.7 ± 13.9 | - | - | - |

| Colchicine (0.3 mg/kg) | - | 1.15 ± 0.08 | 115.8 ± 10.9 | 88.7 ± 8.5 |

| *p < 0.05 compared to Model Control |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the investigation of this compound.

Extraction and Isolation from Gnaphalium affine

A general workflow for the isolation of this compound involves activity-guided fractionation.

Caption: Workflow for activity-guided isolation of this compound.

In Vivo Hyperuricemia and Gouty Arthritis Model

-

Animal Model: Male Kunming mice are used.

-

Hyperuricemia Induction: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate (PO) at 250 mg/kg, 1 hour before oral administration of the test compounds.

-

Drug Administration: Luteolin, this compound (e.g., at 25, 50, 100 mg/kg), or a positive control (Allopurinol, 5 mg/kg) are administered orally for a set period (e.g., 7 days).

-

Gouty Arthritis Induction: On the final day, 1 hour after the last drug administration, acute gouty arthritis is induced by injecting 0.1 mL of a monosodium urate (MSU) crystal suspension (20 mg/mL in sterile saline) into the right hind paw.

-

Sample Collection and Analysis:

-

Paw Swelling: Paw thickness is measured with a caliper at various time points post-MSU injection.

-

Blood Sampling: Blood is collected 1 hour after the final drug administration (before MSU injection) to measure serum uric acid levels using a uric acid assay kit.

-

Cytokine Analysis: Serum levels of TNF-α and IL-1β are measured using ELISA kits.

-

Kidney Tissue Analysis: At the end of the experiment, kidneys are harvested. One kidney is used for histopathological examination (H&E staining), and the other is used for Western blot analysis to determine the protein expression levels of mURAT1 and mGLUT9. Xanthine oxidase activity in liver tissue is also measured.

-

In Vitro Interleukin-5 Bioactivity Assay

-

Cell Line: An IL-5-dependent B-lymphocyte cell line (e.g., B13) is used.

-

Cell Culture: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and murine recombinant IL-5 (rIL-5).

-

Assay Protocol:

-

Cells are washed and resuspended in an IL-5-free medium.

-

A 96-well plate is prepared with cells, murine rIL-5, and varying concentrations of the test compounds (this compound).

-

The plate is incubated for a specified period (e.g., 44 hours).

-

Cell proliferation is measured using a colorimetric assay such as the MTT assay, where the absorbance is read at a specific wavelength.

-

-

Data Analysis: The inhibitory effect is calculated as a percentage of the control (cells with rIL-5 but without the test compound). The IC₅₀ value is determined from the dose-response curve.

Bioavailability and Metabolism

This compound, like many flavonoid glycosides, has limited direct absorption. It can be partially absorbed or hydrolyzed by intestinal enzymes and gut microbiota into its aglycone, luteolin, which is then absorbed. Once absorbed, luteolin undergoes extensive phase II metabolism in the intestines and liver, forming glucuronide and sulfate conjugates. The specific metabolites formed can vary between species; for instance, luteolin glucuronides are predominant in rats, while luteolin-3'-O-sulfate is a major metabolite in humans. The bioavailability of luteolin can be influenced by the food matrix and the presence of other compounds.

Conclusion and Future Perspectives

This compound is a key bioactive constituent in several plants used in Traditional Chinese Medicine. Its traditional uses for treating inflammatory and metabolic conditions are strongly supported by modern pharmacological studies. The compound's multifaceted mechanisms of action, including the inhibition of key inflammatory and uric acid production pathways and the activation of endogenous antioxidant defenses, make it a promising candidate for the development of new therapeutics for a range of diseases, including gout, allergic inflammation, and conditions associated with oxidative stress.

Future research should focus on:

-

Clinical Trials: Conducting well-designed clinical trials to validate the efficacy and safety of this compound in humans for specific conditions like hyperuricemia and inflammatory disorders.

-

Pharmacokinetics and Bioavailability: Further investigating its absorption, distribution, metabolism, and excretion (ADME) profile in humans to optimize dosing and delivery.

-

Drug Delivery Systems: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound.

-

Synergistic Effects: Exploring the synergistic effects of this compound with other compounds present in TCM formulas to understand the holistic therapeutic effects of these traditional remedies.

This in-depth understanding of this compound provides a solid scientific foundation for its potential translation from a traditional remedy to a modern evidence-based therapeutic agent.

In Vitro Biological Activities of Luteolin-4'-o-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-o-glucoside is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is the 4'-O-glucoside derivative of luteolin, a well-studied aglycone known for its diverse pharmacological properties. The addition of a glucose moiety at the 4'-position can influence the bioavailability and specific biological activities of the parent luteolin molecule. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound and its aglycone, luteolin, for comparative purposes.

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH Radical Scavenging | > 100 μM | [1] |

| Luteolin | DPPH Radical Scavenging | 20.2 μM | [1] |

| Luteolin-7-O-β-glucoside | DPPH Radical Scavenging | 21.2 μM | [1] |

| Luteolin | ABTS Radical Scavenging | 17.3 ± 0.82 μM | [2] |

| Luteolin | DPPH Radical Scavenging | 13.2 ± 0.18 μM | [2] |

Table 2: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay/Target | Cell Line | IC50 Value | Reference |

| This compound | IL-5 Bioactivity Inhibition | - | 3.7 μM | [3] |

| Luteolin | IL-5 Bioactivity Inhibition | - | 18.7 μM | [3] |

Table 3: Anticancer Activity of Luteolin Glycosides and Luteolin

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Luteolin-7-O-glucoside | - | - | 6.1 μM | [4] |

| Luteolin | GLC4 | Lung Cancer | 40.9 µM | [4] |

| Luteolin | COLO 320 | Colon Cancer | 32.5 µM | [4] |

| Luteolin | A431 | Squamous Cell Cancer | 19 µM | [4] |

| Luteolin | HL60 | Leukemia | 12.5 - 15 µM | [4] |

| Luteolin | LoVo | Colon Cancer | 66.70 µmol/L (24h), 30.47 µmol/L (72h) | [5] |

| Luteolin | MES-SA/Dx5 | Human Sarcoma | ~20 µM | [6] |

| Luteolin | EC1 and KYSE450 | Esophageal Squamous Cell Carcinoma | 20 - 60 μM | [7] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

-

Reagents:

-

DPPH solution (150 μM in methanol or ethanol)

-

This compound stock solution (in a suitable solvent like DMSO, diluted to various concentrations, e.g., 5, 10, 20, 40, 80, and 160 μM)

-

Methanol or ethanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare serial dilutions of this compound from the stock solution.

-

In a 96-well microplate, add 150 μL of the DPPH solution to 150 μL of each sample concentration.[1]

-

Prepare a blank sample containing the solvent used for the sample and the DPPH solution.

-

Incubate the plate in the dark at 37°C for 30 minutes.[1]

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[8]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[9]

-

Reagents:

-

MTT solution (5 mg/mL in PBS, filter sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 40% v/v dimethylformamide in 2% glacial acetic acid with 16% w/w SDS, pH 4.7)[10]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

After the incubation period, add 10-20 μL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][12]

-

Carefully remove the medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[9][11]

-

Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

-

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Reagents:

-

RAW 264.7 macrophage cells

-

LPS (from E. coli)

-

This compound stock solution

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add 100 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

-

Calculate the percentage of inhibition of NO production and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

This compound, like its aglycone, is believed to exert its biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and survival. The primary pathways implicated are the NF-κB, MAPK, and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[14] Luteolin and its glycosides have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[15][16]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways can be activated by various stimuli, leading to the activation of transcription factors such as AP-1 (Activator Protein-1). Luteolin and its glycosides have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in these cascades, thereby suppressing downstream inflammatory and proliferative responses.[17][18]

References

- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Luteolin inhibits apoptosis and improves cardiomyocyte contractile function through the PI3K/Akt pathway in simulated ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. oncotarget.com [oncotarget.com]

- 8. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Unveiling Novel Therapeutic Avenues for Luteolin-4'-o-glucoside: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, delineating the promising therapeutic targets of Luteolin-4'-o-glucoside. This flavonoid, a glycosidic form of luteolin, demonstrates significant potential across a spectrum of therapeutic areas, including inflammatory diseases, metabolic disorders, and oncology. This document provides a comprehensive overview of its mechanisms of action, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and drug discovery efforts.

Core Therapeutic Targets and Mechanism of Action

This compound and its aglycone, luteolin, exert their pharmacological effects by modulating a range of molecular targets. Key therapeutic areas of interest include:

-

Anti-Inflammatory Effects: A primary mechanism is the potent inhibition of Interleukin-5 (IL-5), a key cytokine in eosinophil-driven inflammation, with a half-maximal inhibitory concentration (IC50) of 3.7 μM.[1] This compound also mitigates the production of other pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These effects are mediated through the downregulation of critical inflammatory signaling cascades, including the NF-κB, AP-1, and PI3K/Akt pathways.

-

Hyperuricemia and Gout Management: this compound exhibits inhibitory activity against xanthine oxidase (XO), the terminal enzyme in purine metabolism responsible for uric acid production. This mechanism is crucial for the management of hyperuricemia and gout. Studies on its aglycone, luteolin, reveal a competitive inhibition of xanthine oxidase.

-

Oncological Potential: The compound has demonstrated cytotoxic activity against various human cancer cell lines. This anti-cancer effect is attributed to the induction of apoptosis via the suppression of pro-survival signaling pathways, namely the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Metabolic Disease Modulation: this compound shows promise in the management of diabetes and obesity through the modulation of insulin signaling pathways and the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound and its related compounds.

| Compound | Target | Assay | IC50 / Ki | Reference |

| This compound | IL-5 | Bioactivity | 3.7 μM | [2] |

| Luteolin | Xanthine Oxidase | Enzyme Inhibition | Ki: 2.38 ± 0.05 μM |

Table 1: Inhibitory Constants of this compound and Luteolin.

| Compound | Concentration | IL-5 Inhibition | Reference |

| This compound | 30 µM | 95% | [2] |

| 15 µM | 79% | [2] | |

| 7.5 µM | 60% | [2] | |

| 3.8 µM | 54% | [2] | |

| 1.9 µM | 29% | [2] |

Table 2: Dose-Dependent Inhibition of IL-5 Bioactivity by this compound.

Signaling Pathways Modulated by this compound

This compound and its aglycone, luteolin, modulate several key signaling pathways implicated in disease pathogenesis. The following diagrams illustrate these interactions.

Experimental Protocols

This section provides an overview of the key experimental methodologies for investigating the therapeutic targets of this compound.

Western Blot Analysis for PI3K/Akt and MAPK Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

-

Cell Culture and Treatment:

-

Seed target cells in 6-well plates and culture to 70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate cells with an appropriate agonist (e.g., growth factor, LPS) for a predetermined time.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Immunoblotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation by xanthine oxidase.

-

Reagents:

-

Xanthine oxidase from bovine milk.

-

Xanthine solution.

-

Phosphate buffer (pH 7.5).

-

This compound (test compound).

-

Allopurinol (positive control).

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and xanthine oxidase solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate.

-

Measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.

-

Calculate the percentage of inhibition using the formula: [(A_control - A_sample) / A_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

-

Interleukin-5 (IL-5) Bioactivity Assay

This cell-based assay determines the ability of a compound to inhibit IL-5-dependent cell proliferation.

-

Cell Line: An IL-5-dependent cell line (e.g., BCL1).

-

Procedure:

-

Plate the IL-5-dependent cells in a 96-well plate.

-

Add recombinant IL-5 to the wells.

-

Add varying concentrations of this compound.

-

Incubate the plate for 48-72 hours.

-

Assess cell proliferation using a viability assay such as MTT or CellTiter-Glo.

-

Calculate the percentage of inhibition of IL-5-induced proliferation and determine the IC50 value.

-

In Vivo Hyperuricemia Model

This animal model is used to evaluate the in vivo efficacy of compounds in reducing serum uric acid levels.

-

Animal Model: Male Kunming or C57BL/6 mice.

-

Induction of Hyperuricemia:

-

Treatment and Sample Collection:

-

Administer this compound or vehicle control to the mice orally or via another appropriate route.

-

Collect blood samples at specified time points after treatment.

-

Separate serum by centrifugation.

-

-

Biochemical Analysis:

-

Measure serum uric acid levels using a commercial uric acid assay kit.

-

Kidney tissue can be collected for histological analysis and to measure xanthine oxidase activity.

-

This technical guide provides a foundational understanding of the therapeutic potential of this compound. The presented data and protocols are intended to empower further research and development of this promising natural compound into novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Luteolin-4'-o-glucoside for Research

Abstract

These application notes provide detailed protocols for the synthesis and purification of Luteolin-4'-o-glucoside, a flavonoid glycoside with significant anti-inflammatory and potential therapeutic properties. The synthesis is achieved through a whole-cell biocatalytic approach using recombinant Escherichia coli, offering a regioselective and environmentally friendly alternative to complex chemical synthesis. Purification is subsequently performed using a combination of solid-phase extraction and preparative high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for in vitro and in vivo studies.

Introduction

Luteolin, a common flavonoid found in various plants, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its poor water solubility and bioavailability can limit its therapeutic application. Glycosylation, the attachment of sugar moieties, can significantly improve the pharmacokinetic properties of flavonoids. This compound, a specific glycoside of luteolin, has demonstrated potent inhibitory effects on interleukin-5 (IL-5) bioactivity, suggesting its potential in treating allergic inflammatory conditions.[1][2] Furthermore, it has shown promise in mitigating hyperuricemia and acute gouty arthritis.[1][3] The targeted synthesis and purification of this specific isomer are crucial for advancing research into its mechanisms of action and therapeutic potential.

Data Presentation

Table 1: Summary of Enzymatic Synthesis of this compound

| Parameter | Value | Reference |

| Biocatalyst | E. coli expressing UGT73C8 | [4] |

| Substrate | Luteolin | [4] |

| Substrate Concentration | 100 μM | [4] |

| Culture Medium | Terrific Broth (TB) | [4] |

| Incubation Time | 24 - 48 hours | [4] |

| Product Yield (this compound) | ~14 mg/L | [4] |

| Product Yield (Luteolin-7-o-glucoside) | ~8 mg/L | [4] |

| Total Glucoside Conversion Rate | ~75% (small-batch) | [4] |

| Location of Product | >90% in culture medium | [4] |

Table 2: Analytical Characterization of this compound

| Analytical Method | Observed Data | Reference |

| Mass Spectrometry | ||

| [M+H]⁺ | m/z 449.1078 | [5] |

| [M-H]⁻ | m/z 447.0933 | [5] |

| ¹H NMR (DMSO-d6, 500 MHz) | [6][7] | |

| Anomeric Proton (H-1'') | δ 4.88 (d, J = 7.3 Hz) | [6] |

| ¹³C NMR | Full spectrum available | [5][8] |

| Molecular Formula | C₂₁H₂₀O₁₁ | [9] |

| Molecular Weight | 448.38 g/mol | [9] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Recombinant E. coli

This protocol is adapted from a method describing the regioselective synthesis of flavonoid glycosides.[4]

1. Materials and Reagents:

-

E. coli strain expressing the UDP-glycosyltransferase UGT73C8 from Medicago truncatula.

-

Terrific Broth (TB) medium.

-

Kanamycin (or other appropriate antibiotic for plasmid maintenance).

-

Isopropyl-β-D-thiogalactopyranoside (IPTG).

-

Luteolin (substrate).

-

Dimethyl sulfoxide (DMSO).

-

Centrifuge.

-

Incubator shaker.

2. Procedure:

-

Inoculate a single colony of the recombinant E. coli into 5 mL of TB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 500 mL of fresh TB medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture at 20°C for 5 hours to allow for the expression of the UGT73C8 enzyme.

-

Prepare a stock solution of luteolin in DMSO. Add the luteolin stock solution to the induced culture to a final concentration of 100 μM.

-

Incubate the culture for 24-48 hours at 20°C with shaking.

-

After incubation, harvest the culture and separate the cells from the medium by centrifugation at 4,000 x g for 30 minutes at 4°C.

-

The supernatant, which contains the secreted this compound, is collected for purification.

Protocol 2: Purification of this compound

This protocol outlines a general procedure for the purification of the target compound from the culture supernatant.

Part A: Solid-Phase Extraction (SPE) for Initial Cleanup

-

Materials and Reagents:

-

Culture supernatant containing this compound.

-

C18 SPE cartridge.

-

Methanol.

-

Deionized water.

-

Vacuum manifold.

-

-

Procedure:

-

Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.

-

Load the culture supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with two column volumes of deionized water to remove salts and other polar impurities.

-

Elute the bound compounds, including this compound, with two column volumes of methanol.

-

Collect the methanolic eluate and evaporate to dryness under reduced pressure.

-

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

-

Materials and Reagents:

-

Dried eluate from SPE.

-

HPLC-grade methanol.

-

HPLC-grade water.

-

Formic acid (or other suitable modifier).

-

Preparative C18 HPLC column.

-

HPLC system with a fraction collector.

-

-

Procedure:

-

Reconstitute the dried eluate in a small volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with the following conditions (optimization may be required):

-

Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from 10% B to 100% B over a suitable time (e.g., 40 minutes).

-

Flow Rate: Appropriate for the column size (e.g., 5-10 mL/min).

-

Detection: UV detector at a suitable wavelength for luteolin and its glucosides (e.g., 350 nm).

-

-

Inject the sample and collect fractions corresponding to the peak of this compound.

-

Combine the fractions containing the pure compound and evaporate the solvent.

-

Lyophilize the final product to obtain a pure, dry powder.

-

Confirm the purity and identity of the final product using analytical HPLC, mass spectrometry, and NMR.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

References

- 1. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside [mdpi.com]

- 2. Influence of biotransformation of luteolin, luteolin 7-O-glucoside, 3',4'-dihydroxyflavone and apigenin by cultured rat hepatocytes on antioxidative capacity and inhibition of EGF receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar : Oriental Journal of Chemistry [orientjchem.org]

- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. luteolin 4'-O-glucoside | C21H20O11 | CID 5319116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Regioselective synthesis of plant (iso)flavone glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Luteolin-4'-o-glucoside using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luteolin-4'-o-glucoside is a naturally occurring flavonoid glycoside found in various plants, including olive leaves and Saussurea medusa.[1] Like its aglycone, luteolin, this compound and its isomers are investigated for numerous potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of this compound in complex matrices is crucial for pharmacokinetic studies, quality control of herbal products, and research into its biological activities. This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the reliable determination of this compound.

Experimental Protocols

Materials and Reagents

-

Standards: this compound analytical standard (≥98% purity)

-

Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (Type I, ultrapure)

-

-

Additives: Formic acid (LC-MS grade)

-

Gases: High-purity nitrogen for the mass spectrometer

-

Sample Preparation: 0.22 µm syringe filters (PTFE or nylon)

Sample Preparation (General Protocol for Plant Material)

Ultrasonic-assisted extraction is an effective method for improving the yield of this compound.[2]

-

Homogenization: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

-

Extraction: Add 10 mL of 80% methanol. Vortex for 1 minute to ensure thorough mixing.

-

Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 on the remaining pellet and combine the supernatants.

-

Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Method

-

System: Agilent 1260 HPLC system or equivalent.[3]

-

Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm).[3]

-